Histatin 5

Description

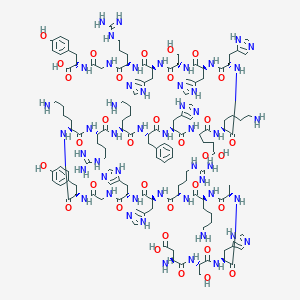

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXBMTJGDUPBBN-VPKNIDFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H195N51O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-68-2 | |

| Record name | Histatin 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115966682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Antimicrobial Modalities of Histatin 5

Antifungal Activity and Spectrum of Action

Histatin 5 is recognized as the histatin family member with the most potent fungicidal activity. nih.govmdpi.comasm.orgoup.com Its antifungal action is concentrated in the C-terminal region, specifically amino acid residues 11 to 24, which constitutes the functional domain. nih.govmdpi.comnih.gov The mechanism of action involves intracellular targets, with studies indicating that Hst 5 is taken up by fungal cells. nih.govasm.org This uptake leads to effects such as ATP efflux, the generation of reactive oxygen species (ROS), interference with mitochondrial respiration, and disruption of the cell cycle. nih.govmdpi.comhellobio.comasm.orgmaynoothuniversity.ieoup.com

Efficacy Against Candida albicans (including fluconazole-resistant strains)

Candida albicans is a major fungal pathogen in humans and a primary target of this compound's antifungal activity. nih.govmdpi.commdpi.comnih.govasm.orgscielo.brscielo.brmdpi.com Hst 5 demonstrates high activity against C. albicans, with minimum inhibitory concentrations (MICs) typically reported in the range of 8–16 μg/mL for some species. mdpi.comresearchgate.net

Importantly, this compound has shown efficacy against fluconazole-resistant strains of C. albicans. nih.govmdpi.comscielo.brscielo.brmdpi.com Studies have indicated that Hst 5 can inhibit these resistant strains, suggesting a potential to overcome conventional drug resistance mechanisms. mdpi.commdpi.comnih.gov Modified fragments of Hst 5, such as the 12-residue fragment P-113, have also demonstrated efficient activity against fluconazole-resistant strains. nih.govmdpi.com

Here is a summary of research findings on Hst 5 activity against C. albicans:

| C. albicans Strain/Condition | Hst 5 Concentration | Observed Effect | Citation |

| ATCC 90028 | 20 µmol L−1 | 75% inhibition | mdpi.com |

| Fluconazole-resistant clinical isolate | 37.5 µg/mL | 24% inhibition of morphogenesis | scielo.brscielo.br |

| Fluconazole-resistant clinical isolate | 75 µg/mL | 25% inhibition of morphogenesis | scielo.brscielo.br |

| Fluconazole-resistant clinical isolate | 150 µg/mL | 36% inhibition of morphogenesis, 41.2% biofilm thickness reduction | scielo.brscielo.br |

| Fluconazole-resistant strain | 80 µmol L−1 | Antifungal activity | mdpi.com |

| Fluconazole-resistant strain | 160 µmol L−1 | 90.9% inhibition (using 7WH5 peptide) | mdpi.com |

| Various strains | 8–16 μg mL−1 | MIC range | mdpi.comresearchgate.net |

| Biofilm metabolic activity | 1.1 µg/mL | 14% decrease | scielo.br |

| Biofilm metabolic activity | 150 µg/mL | 41% inhibition | scielo.br |

Inhibition of Yeast-to-Hyphae Morphogenesis

A key virulence factor for C. albicans is its ability to switch between yeast and hyphal forms. scielo.brfrontiersin.org this compound has been shown to inhibit this yeast-to-hyphae morphogenesis in a dose-dependent manner. scielo.brscielo.br This inhibition is significant as the hyphal form is more invasive and associated with tissue penetration. scielo.brfrontiersin.org For instance, Hst 5 at concentrations of 37.5, 75, and 150 µg/mL inhibited morphogenesis by 24%, 25%, and 36%, respectively, in a fluconazole-resistant clinical isolate. scielo.brscielo.br This effect on morphogenesis may contribute to Hst 5's ability to inhibit biofilm formation. scielo.brscielo.br

Activity Against Other Candida Species (C. kefyr, C. krusei, C. parapsilosis, C. auris)

Beyond C. albicans, this compound exhibits activity against other medically important Candida species. These include Candida kefyr, Candida krusei, and Candida parapsilosis. asm.orgasm.orgresearchgate.net Studies have reported MIC50 values for Hst 5 against C. kefyr, C. krusei, and C. parapsilosis in the range of 10 to 20 μg/ml. asm.org

More recently, this compound has demonstrated potent candidacidal activity against Candida auris, an emerging multidrug-resistant (MDR) fungal pathogen. mdpi.comresearchgate.netresearchgate.netasm.orgmdpi.com The majority of C. auris clinical isolates tested, including fluconazole-resistant strains, were highly sensitive to Hst 5, with 55% to 90% of cells killed by 7.5 μM Hst 5. asm.org

This compound also possesses fungicidal activity against Candida tropicalis and Candida guilliermondii, killing more than 95% of isolates tested at a concentration of 50 µM. nih.gov Candida glabrata was found to be less sensitive compared to other Candida species, with a mean killing of 62.9% at the same concentration. mdpi.comnih.gov

Here is a summary of Hst 5 activity against other Candida species:

| Candida Species | Hst 5 Concentration | Observed Effect | Citation |

| C. kefyr | 10-20 μg/ml | MIC50 range | asm.org |

| C. krusei | 10-20 μg/ml | MIC50 range, >90% killing at 50 µM | asm.orgnih.gov |

| C. parapsilosis | 10-20 μg/ml | MIC50 range, >90% killing at 50 µM | asm.orgnih.gov |

| C. auris (most isolates) | 7.5 μM | 55-90% killing | researchgate.netasm.org |

| C. tropicalis | 50 µM | >95% killing | nih.gov |

| C. guilliermondii | 50 µM | >95% killing | nih.gov |

| C. glabrata | 50 µM | Mean 62.9% killing | mdpi.comnih.gov |

Effects on Other Pathogenic Fungi (Cryptococcus neoformans, Aspergillus fumigatus)

In addition to Candida species, this compound is active against other significant pathogenic fungi, including Cryptococcus neoformans and Aspergillus fumigatus. nih.govmdpi.comnih.govasm.orgoup.commaynoothuniversity.ieresearchgate.netresearchgate.netresearchgate.net Hst 5 has demonstrated fungicidal activity against C. neoformans, with an MIC50 of 5 to 6 μg/ml reported. asm.org Time-kill assays have shown that Hst 5 can kill C. neoformans relatively quickly. oup.com

Aspergillus fumigatus, a common cause of invasive fungal infections, is also susceptible to this compound. nih.govmdpi.comnih.govasm.orgoup.commaynoothuniversity.ieresearchgate.netresearchgate.net Studies have indicated that A. fumigatus conidia can demonstrate greater susceptibility to Hst 5 than to amphotericin B. maynoothuniversity.ieresearchgate.net The MIC50 for Hst 5 against A. fumigatus is reported to be 5 to 6 μg/ml. asm.org

Antibacterial Activity and Spectrum of Action

While primarily recognized for its antifungal properties, this compound also possesses antibacterial activity against a range of bacteria. mdpi.comhellobio.comscielo.brfrontiersin.orgnih.govnih.gov Its antimicrobial spectrum includes both Gram-positive and Gram-negative bacteria. hellobio.com

Efficacy Against ESKAPE Pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species)

This compound has demonstrated activity against several pathogens belonging to the ESKAPE group, which are known for their multidrug resistance and association with nosocomial infections. mdpi.comscielo.brresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net These pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species (specifically Enterobacter cloacae). mdpi.comscielo.brresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net

Research has shown that Hst 5 has bactericidal activity against five out of the six ESKAPE pathogens. researchgate.netfrontiersin.orgnih.govnih.gov The activity against these bacteria can vary depending on factors such as the bacterial species and the environment. frontiersin.orgnih.gov

Here are some detailed research findings on Hst 5 activity against ESKAPE pathogens:

| ESKAPE Pathogen | Hst 5 Concentration | Incubation Time | Observed Effect | Citation |

| Enterococcus faecium | 30 μM | 1 h | 18.1 ± 8.9% killing | researchgate.netfrontiersin.orgnih.gov |

| Enterococcus faecium | 30 μM | 5 h | 63.5 ± 3.5% killing | researchgate.netfrontiersin.orgnih.gov |

| Staphylococcus aureus | 30 μM | 1 min | 28.3 ± 2.3% killing | researchgate.netfrontiersin.orgnih.gov |

| Staphylococcus aureus | 30 μM | 1 h | 60.3 ± 5.7% killing | researchgate.netfrontiersin.orgnih.gov |

| Staphylococcus aureus | 30 μM | 5 h | 69.7 ± 0.2% killing | researchgate.netfrontiersin.orgnih.gov |

| Acinetobacter baumannii | 30 μM | Not specified | 85-90% killing (in 10 and 100 mM NaPB) | frontiersin.orgnih.govnih.gov |

| Pseudomonas aeruginosa | 30 μM | Not specified | >99% killing (in 10 mM NaPB) | frontiersin.orgnih.govnih.gov |

| Enterobacter cloacae | 30 μM | Not specified | 60-80% killing (in 10 mM NaPB) | frontiersin.orgnih.govnih.gov |

| Klebsiella pneumoniae | 30 μM | Up to 5 h | No killing activity against planktonic cells | frontiersin.orgnih.gov |

| Klebsiella pneumoniae | Not specified | 16 h (biofilm) | 19.5% killing (in biofilms) | frontiersin.orgnih.gov |

MIC values have also been reported for some ESKAPE pathogens, such as 38 μM for A. baumannii, 47 μM for P. aeruginosa, and 90 μM for E. cloacae in 10% MH broth. frontiersin.orgresearchgate.net However, MIC values could not be determined for E. faecium and S. aureus in this media due to components that inactivate Hst 5. frontiersin.orgresearchgate.net

This compound has also shown activity against ESKAPE pathogens in biofilms, although with varying efficacy depending on the species. frontiersin.orgnih.gov For example, Hst 5 killed 60% of P. aeruginosa biofilm cells after 1 hour, but had reduced activity against A. baumannii and negligible activity against S. aureus biofilms. frontiersin.orgnih.gov Interestingly, Hst 5 showed some killing activity against K. pneumoniae when in biofilms, despite having no activity against planktonic cells. frontiersin.orgnih.gov

Activity Against Oral Microorganisms (Porphyromonas gingivalis, Streptococcus mutans)

This compound has demonstrated activity against key oral bacteria such as Porphyromonas gingivalis and Streptococcus mutans.

Studies have shown that this compound can inhibit the production of inflammatory cytokines by P. gingivalis in human gingival fibroblasts by altering bacterial membrane function and metabolic processes mdpi.com. It can also prevent the trypsin-like activity of P. gingivalis on periodontal tissues mdpi.com. This compound is capable of competitively and non-competitively inhibiting arginine- and lysine-specific gingipains, which are enzymes produced by P. gingivalis and are implicated in the onset of periodontitis mdpi.comnih.govasm.org. The inhibitory concentrations (IC₅₀) of this compound against Arg-gingipain and Lys-gingipain were reported as 22.0 ± 2.2 μM and 13.8 ± 1.5 μM, respectively, indicating that this compound is a stronger inhibitor of Lys-gingipain nih.govasm.org.

Research indicates that this compound can inhibit the growth of S. mutans. Histidine-rich peptides isolated from human parotid salivary glands have been found to be bacteriostatic and bactericidal against S. mutans atlantis-press.com. Specifically, this compound has been shown to inhibit S. mutans growth at concentrations of 27.2 µg/mL and 54.4 µg/mL scielo.br. The mechanism against Gram-positive bacteria like S. mutans is thought to involve the peptide's positive charge binding to anionic molecules on the bacterial surface, reducing the negative charge on the cell wall researchgate.net. This compound induces changes in the intracellular activity of S. mutans without disturbing membrane integrity atlantis-press.comresearchgate.net. It has also been shown to significantly inhibit the glycolytic pH drop caused by S. mutans researchgate.net.

Selective Antimicrobial Effects on Oral Microbiota

This compound appears to exhibit selective antimicrobial activity within the complex oral microbiota. While it demonstrates potent activity against opportunistic pathogens like Candida albicans and certain bacterial species, studies suggest it may have limited or no killing activity against some commensal oral bacteria, including certain Streptococcus species acs.orgasm.org. This selective action could play a role in maintaining the balance of the healthy oral microbiome acs.org. For instance, under in vitro conditions characteristic of human saliva, this compound did not kill seven oral and oropharyngeal streptococcal species tested, including S. mutans, Streptococcus sanguinis, and Streptococcus gordonii acs.orgasm.orgnih.gov. This lack of activity was not influenced by the presence of Zn(II) acs.orgnih.gov. This suggests that histatins might help shape the microbial composition by suppressing certain microbes while not affecting others acs.org.

Anti-Biofilm Properties

This compound is recognized for its ability to interfere with the formation and integrity of microbial biofilms, particularly those relevant to oral health.

Inhibition of Microbial Biofilm Formation

This compound has been shown to inhibit the formation of biofilms by various oral microorganisms, including S. mutans and P. gingivalis.

Studies on S. mutans have demonstrated that this compound can significantly inhibit biofilm formation in a dose-dependent manner researchgate.net. Confocal laser scanning microscopy has indicated the inhibitory effects of this compound on the formation of S. mutans biofilms researchgate.net. This compound at concentrations of 50 ppm and 25 ppm showed anti-biofilm effects against S. mutans scielo.brscielo.br. The mechanism may involve weakening the initial adhesion of S. mutans and reducing the production of extracellular polysaccharides (EPS), which are crucial components of the biofilm matrix researchgate.net. This compound may also interact favorably with glucansucrase, an enzyme involved in S. mutans biofilm formation, suggesting a potential inhibitory action on this enzyme researchgate.net.

Regarding P. gingivalis, experimental results have shown that this compound effectively inhibits biofilm formation researchgate.netnih.gov. A concentration of 25 µg/mL of this compound was found to effectively inhibit P. gingivalis biofilm formation in vitro, with increased concentrations leading to a greater inhibitory effect researchgate.netnih.gov. This inhibition is associated with changes in the membrane function and metabolic processes of P. gingivalis researchgate.netnih.gov.

This compound also inhibits the formation of C. albicans biofilms. It can reduce the metabolic activity of C. albicans biofilms and decrease their thickness scielo.brnih.govscielo.br. This compound has been shown to inhibit the yeast-to-hyphae transition in C. albicans in a dose-dependent manner, which is a significant factor in biofilm development scielo.brnih.govscielo.br. For example, at concentrations of 37.5, 75, and 150 µg/mL, this compound inhibited morphogenesis by 24%, 25%, and 36%, respectively scielo.brscielo.br. This compound can also reduce C. albicans colonization on epithelial cell surfaces frontiersin.org.

Disruption of Established Biofilms

While the primary focus in the provided information is on the inhibition of biofilm formation, some studies also touch upon the effect of this compound on established biofilms. This compound is able to reduce the metabolic activity of pre-formed C. albicans biofilms scholars.directresearchgate.net. A variant of this compound has also shown improved activity in reducing the viability of pre-formed C. albicans biofilms nih.govnih.gov. However, detailed data specifically on the disruption (as in breaking down the structure) of established bacterial biofilms like P. gingivalis or S. mutans by this compound is less prominent in the provided snippets compared to its inhibitory effects on formation.

Summary of Biofilm Activity

| Microorganism | Biofilm Property Addressed | Observed Effect | Reference |

| Streptococcus mutans | Inhibition of formation | Significant inhibition, dose-dependent, reduces adhesion and EPS production | scielo.brresearchgate.netscielo.br |

| Porphyromonas gingivalis | Inhibition of formation | Effective inhibition, dose-dependent, alters membrane function and metabolism | researchgate.netnih.gov |

| Candida albicans | Inhibition of formation | Reduces metabolic activity, decreases thickness, inhibits yeast-to-hyphae transition | scielo.brnih.govscielo.br |

| Candida albicans | Reduction of established biofilm viability | Reduces metabolic activity, variant shows improved activity | scholars.directresearchgate.netnih.govnih.gov |

Molecular Mechanisms of Histatin 5 Action

Cellular Uptake and Translocation Processes

The entry of Histatin 5 into fungal cells is crucial for its antifungal activity, as its primary targets are intracellular. nih.govasm.org Several pathways are involved in the cellular uptake and translocation of this compound across the fungal cell membrane. nih.govplos.orgmdpi.com

Energy-Dependent Internalization Pathways

This compound uptake by C. albicans is largely an energy-dependent process. nih.govasm.orgresearchgate.netfrontiersin.org This internalization requires active metabolism, and inhibiting cellular respiration or using generalized metabolic inhibitors can reduce peptide uptake and killing. nih.govresearchgate.net While endocytosis can play a role, particularly at lower peptide concentrations, transporter-mediated uptake appears to be more significant for toxicity at higher, more physiological concentrations, leading to cytoplasmic accumulation. nih.govasm.orgescholarship.org The energy requirement highlights the involvement of cellular machinery, such as transporters, in facilitating the peptide's entry. asm.orgasm.org

Role of Microbial Transporters (e.g., Dur3, Flu1 in C. albicans)

Fungal polyamine transporters play a significant role in the uptake of this compound. In C. albicans, the polyamine influx transporters Dur3 and Dur31 are identified as major carriers for this compound entry. asm.orgresearchgate.netfrontiersin.orgnih.gov The structural and charge similarities between this compound and polyamines likely explain their shared transport pathway. asm.orgnih.gov Conversely, C. albicans also possesses efflux transporters that can reduce the intracellular concentration of this compound, thereby decreasing its toxicity. The polyamine efflux transporter Flu1 has been shown to mediate the extrusion of this compound from fungal cells, and deletion of FLU1 can increase sensitivity to the peptide. frontiersin.orgnih.govasm.orgresearchgate.net

Cell Wall Binding as an Initiating Event

Binding to the fungal cell wall is considered an initiating event in the candidacidal activity of this compound. mdpi.comnih.govplos.orgnih.gov this compound interacts with components of the C. albicans cell wall, including β-glucans and cell wall proteins such as Ssa1 and Ssa2. nih.govasm.orgnih.govescholarship.orgasm.org These interactions are primarily ionic and are thought to help stabilize and localize the peptide before its translocation across the plasma membrane. nih.govmdpi.com While cell wall binding is important, it is considered distinct from the subsequent energy-dependent transport into the cytoplasm. nih.govasm.org

Intracellular Target Interactions and Stress Induction

Once inside the fungal cell, this compound interacts with various intracellular targets, leading to cellular stress and ultimately cell death. nih.govmdpi.comnih.govplos.orgresearchgate.netfrontiersin.orgescholarship.orgnih.govCurrent time information in San Jose, CA, US.nih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

Mitochondria are key intracellular targets of this compound. nih.govmdpi.complos.orgresearchgate.netescholarship.orgCurrent time information in San Jose, CA, US.nih.govmdpi.com this compound has been shown to localize to mitochondria and interfere with their function. nih.govresearchgate.netescholarship.orgnih.govasm.org This interference can lead to the inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS). nih.govmdpi.complos.orgresearchgate.netCurrent time information in San Jose, CA, US.nih.gov ROS production is considered a significant mechanism contributing to this compound-mediated cell killing, with ROS levels correlating with cell death. nih.govplos.orgnih.gov Mitochondrial dysfunction induced by this compound may also be linked to disruptions in cellular metal homeostasis, as mitochondria contain various iron-containing proteins. nih.gov

Disruption of Ion Homeostasis (ATP, K+, Mg2+ Efflux)

This compound treatment leads to the disruption of ion homeostasis within fungal cells, characterized by the efflux of essential ions and molecules. nih.govmdpi.comnih.govresearchgate.netescholarship.orgCurrent time information in San Jose, CA, US.asm.org A notable effect is the non-lytic release of intracellular ATP and potassium ions (K+). nih.govfrontiersin.orgescholarship.orgCurrent time information in San Jose, CA, US.mdpi.comasm.orgkuleuven.be This efflux contributes to osmotic imbalance and a loss of cell volume, which is a primary mechanism leading to cell death. nih.govnih.govasm.org The release of ATP can also trigger signaling cascades by binding to purinergic receptors on the cell membrane. researchgate.netmdpi.com Efflux of magnesium ions (Mg2+) has also been observed. escholarship.org The disruption of ion balance is a critical event in the fungicidal action of this compound. nih.gov

Induction of Osmotic Stress

This compound is understood to induce osmotic stress in C. albicans cells. This is initiated by the peptide's ability to cause a rapid efflux of intracellular ions, including potassium (K⁺), and ATP. nih.govmdpi.comasm.org This loss of intracellular contents leads to an ionic imbalance and a reduction in cell volume, resulting in volume dysregulation. asm.orgnih.govmdpi.com The cellular response to this imbalance and volume loss is consistent with the induction of osmotic stress. asm.orgasm.org Studies using microarray analysis have shown that C. albicans cells treated with this compound exhibit significant transcriptional responses, particularly the expression of genes involved in adaptation to osmotic stress. nih.govasm.org These genes include those responsible for glycerol (B35011) production, such as RHR2, SKO1, and PDC11, as well as general stress response genes like CTA1 and HSP70. nih.govasm.org The phosphorylation of Hog1, a key component of the high-osmolarity glycerol (HOG) pathway, is observed following this compound treatment, further supporting the activation of the osmotic stress response pathway. asm.orgnih.govmdpi.comasm.org

Modulation of Intracellular Signaling Cascades (MAPK, NFκB, Hog1 Pathways)

This compound influences several intracellular signaling pathways in target microbes, notably the Mitogen-Activated Protein Kinase (MAPK) pathways. In C. albicans, the Hog1 MAPK pathway is significantly involved in the response to this compound. asm.orgnih.govasm.orgasm.org this compound treatment leads to the phosphorylation of Hog1, indicating its activation. asm.orgnih.govmdpi.comasm.org The Hog1 pathway is a stress-activated pathway known to respond to various environmental insults, including osmotic stress. asm.orgfrontiersin.org Activation of Hog1 in response to this compound can lead to the upregulation of genes involved in antioxidative and other stress response mechanisms, which may represent a fungal defense strategy against the peptide's activity. asm.orgasm.org Interestingly, hog1Δ/Δ mutants of C. albicans have shown increased susceptibility to this compound, highlighting the protective role of this pathway against the peptide. asm.orgasm.orgasm.org

Another MAPK pathway, the cell wall integrity (CWI) pathway involving Cek1 and Mkc1, also plays a role in the interaction between this compound and C. albicans. Activation of the Cek1 MAPK pathway, for instance, has been linked to increased susceptibility of C. albicans cells to this compound. researchgate.net While this compound itself may not directly initiate Cek1 phosphorylation, conditions that induce Cek1 activation can enhance the fungicidal activity of the peptide. researchgate.net The Mkc1 MAPK, part of the CWI pathway, is primarily involved in responses to cell-surface stress and its phosphorylation is strongly and sustainedly increased in C. albicans treated with this compound in the presence of zinc. nih.gov This suggests that this compound, particularly in combination with certain metal ions, can trigger cell wall-related stress responses.

While the provided sources primarily focus on MAPK pathways in the context of fungal targets like C. albicans, the interaction of this compound with bacterial pathogens like Porphyromonas gingivalis may involve different signaling cascades. However, specific details regarding the modulation of NFκB or other bacterial signaling pathways by this compound were not extensively detailed in the provided search results.

Interaction with Specific Microbial Proteins (e.g., Ssa1/2 in C. albicans, RpoD, FeoB in P. gingivalis)

This compound interacts with specific proteins on the surface and within microbial cells, which is crucial for its uptake and activity. In C. albicans, this compound is known to bind to the heat shock proteins Ssa1 and Ssa2, which are located on the cell wall and are considered envelope binding receptors. asm.orgmdpi.comasm.orgasm.org This binding is believed to be an initial step in the peptide's interaction with the fungal cell. Following binding, this compound is taken up into the cell, a process that is proposed to utilize the fungal polyamine transporters Dur3 and Dur31. asm.orgmdpi.comasm.orgasm.org This uptake is an energy-dependent process and is essential for this compound to reach its intracellular targets. mdpi.com

In the case of the bacterium Porphyromonas gingivalis, studies suggest that this compound may interact with specific bacterial proteins. Transcriptomic and proteomic analyses have indicated that this compound can regulate membrane function and metabolic processes in P. gingivalis. nih.govresearchgate.net Proteins such as RpoD and FeoB have been implicated in this process, suggesting they may play important roles in the interaction and the resulting inhibition of biofilm formation by this compound. nih.govresearchgate.net Additionally, this compound might also bind to the outer membrane protein RagAB in P. gingivalis. nih.gov

Metal Ion Complexation and Its Functional Implications

The ability of this compound to bind metal ions is a significant aspect of its structure and function, influencing its conformation, stability, and antimicrobial activity. mdpi.comnih.govmdpi.comcore.ac.uk this compound contains several potential ligands for metal coordination, including an amino terminal Cu(II)/Ni(II)-binding (ATCUN) motif and a HEXXH motif, which is a known zinc-binding site. nih.govcore.ac.ukoup.comnih.govacs.org The binding of metal ions can lead to the formation of stable complexes and induce structural changes in the peptide, such as the stabilization of an α-helical conformation in certain environments. nih.govmdpi.comcore.ac.uknih.gov

Copper Binding and Facilitation of Hyperaccumulation

This compound can bind copper ions in multiple oxidation states (Cu²⁺ and Cu⁺) in vitro. oup.comnih.govnih.govoup.comdntb.gov.uaduke.edu The ATCUN motif at the N-terminus is a high-affinity binding site for Cu(II), with an apparent affinity in the picomolar range. oup.comnih.gov Adjacent histidine residues (bis-His motifs) also serve as critical anchors for Cu(I) binding. nih.gov The interaction between this compound and copper has significant implications for its antifungal activity against C. albicans. Supplemental Cu²⁺ has been shown to improve the fungicidal activity of this compound in culture. oup.comnih.govnih.govoup.comdntb.gov.uaduke.edu

Research suggests that this compound can facilitate the hyperaccumulation of copper within C. albicans cells. oup.comnih.govoup.comdntb.gov.ua X-ray fluorescence microscopy studies have revealed peptide-induced changes in cellular copper distribution and increased cell-associated copper content. oup.comnih.govoup.comdntb.gov.ua This hyperaccumulation of intracellular copper, potentially in organelles like mitochondria or the nucleus, is hypothesized to contribute to cell death, possibly through Cu-induced redox activity leading to the formation of reactive oxygen species (ROS). oup.com While the role of ROS in this compound's antifungal activity is debated, copper binding to the ATCUN motif has been linked to ROS production following cellular uptake. mdpi.com

Zinc Binding and Influence on Fungicidal Activity

This compound is also known to bind zinc ions. mdpi.commdpi.comdntb.gov.uanih.govacs.orgresearchgate.netnih.govbiorxiv.orgnih.gov The HEXXH motif is a putative zinc-binding site within the peptide. core.ac.ukbiorxiv.org The effect of zinc binding on the fungicidal activity of this compound has been the subject of varied and sometimes contradictory reports. nih.govacs.orgresearchgate.netbiorxiv.org Some studies have indicated that the availability of Zn²⁺ in the extracellular environment can inhibit the antifungal activity of this compound against C. albicans. acs.orgresearchgate.netbiorxiv.orgnih.govduke.edu This inhibitory effect appears to be concentration-dependent. acs.orgnih.gov Confocal microscopy studies have shown that equimolar concentrations of Zn²⁺ can prevent the internalization of this compound, keeping the peptide localized along the cell periphery and thus preventing cytotoxicity. acs.orgnih.govduke.edu This suggests a dynamic role for Zn²⁺ as an inhibitory switch that can regulate this compound's fungicidal activity by impeding its cellular uptake. acs.orgresearchgate.netbiorxiv.orgnih.govduke.edu

Conversely, some earlier studies suggested that supplemental Zn(II) might improve the bactericidal activity of this compound, although other studies found no effect of zinc on its candidacidal activity. nih.gov The binding of Zn²⁺ has been reported to induce conformational changes in this compound, potentially favoring an alpha-helical structure and promoting dimerization or aggregation under certain conditions. core.ac.ukbiorxiv.org While zinc binding may have limited effects on protease susceptibility compared to iron binding, its primary influence appears to be on the cellular uptake and subsequent fungicidal activity of this compound. nih.govnih.gov

Iron Binding and Modulation of Antimicrobial Properties

This compound is capable of binding iron, and this interaction significantly modulates its antimicrobial properties, particularly its candidacidal activity. mdpi.comnih.govnih.gov Studies using circular dichroism have shown that this compound can bind multiple equivalents of iron, with some research indicating binding of up to 10 iron equivalents. mdpi.comnih.govnih.gov Iron binding has been observed to induce an α-helical conformation in this compound. nih.gov

A significant finding is that iron binding leads to a decrease in the candidacidal ability of this compound. mdpi.comnih.govnih.gov Increasing iron concentrations are inversely proportional to the killing activity of the peptide. mdpi.comnih.govnih.gov This reduction in activity is likely due, at least in part, to reduced binding of the iron-bound this compound to C. albicans cells, with studies showing a substantial reduction in binding. nih.govnih.gov Furthermore, iron binding can affect the stability of this compound, making the iron-bound peptide completely resistant to trypsin digestion in protease stability analyses. nih.govnih.gov RNA sequencing results have also indicated changes in the expression of iron uptake genes in C. albicans cells treated with this compound, suggesting that the peptide's interaction with iron may also interfere with cellular iron metabolism, contributing to a novel killing mechanism. mdpi.comnih.govnih.gov

Role of Specific Amino Acid Residues and Metal Binding Motifs (ATCUN, HEXXH)

The antimicrobial activity of this compound is heavily influenced by its ability to bind metal ions, a characteristic conferred by specific amino acid residues and conserved binding motifs within its sequence. mdpi.comnih.gov Notably, histidine residues are crucial for the function of histatins, and their removal, especially at certain positions, can lead to reduced antifungal activities. researchgate.net Other amino acids like tyrosine, aspartic acid, and glutamic acid also contribute to the peptide-metal interactions. mdpi.comnih.govresearchgate.net

This compound contains distinct metal-binding sites that interact with transition metals such as copper (Cu), zinc (Zn), and nickel (Ni), which are present in saliva. mdpi.comnih.govasm.org These binding events can induce structural changes in this compound and are significant for its antimicrobial mechanisms. nih.govresearchgate.net

Two key metal-binding motifs have been identified in this compound:

ATCUN (Amino-Terminal Copper and Nickel Binding) Motif: Located at the N-terminus, this motif encompasses the first three amino acids: Asp-Ser-His (DSH). nih.govasm.orgcore.ac.ukcapes.gov.br The ATCUN motif is primarily associated with binding copper(II) (Cu²⁺) and nickel(II) (Ni²⁺) ions. nih.govasm.orgcore.ac.uk Copper binding to the ATCUN motif is considered a necessary prerequisite for the oxidative activity of this compound, contributing to the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net Studies have shown that copper is initially bound by the ATCUN sequence, although additional copper ions might bind with lower affinity. core.ac.uk Mutation of the copper-binding histidine residues significantly impacts the antimicrobial activity, underscoring the importance of copper binding for this compound's physiological function. researchgate.net

HEXXH Motif: This motif is characterized by the sequence His-Glu-X-X-His, where 'X' can be any amino acid. In this compound, a canonical HEXXH motif is present towards the C-terminus, specifically involving His-15. core.ac.ukcapes.gov.brmdpi.comacs.org This motif is known to bind zinc(II) (Zn²⁺) ions. mdpi.comasm.orgcore.ac.ukmdpi.comacs.org Zinc binding to this motif has been shown to involve His-15. core.ac.ukcapes.gov.br While copper binding appears to have a more direct link to candidacidal activity, zinc binding has been shown to induce conformational changes in this compound, potentially favoring alpha-helical structure and promoting dimerization or aggregation under certain conditions. nih.govacs.orgbiorxiv.org Zinc binding has also been reported to allow this compound to catalyze the fusion of lipid vesicles. asm.org

Besides these canonical motifs, this compound also contains other histidine-rich regions, including two pairs of adjacent histidine residues (bis-His) at positions H7/H8 and H18/H19. oup.com These bis-His motifs allow this compound to bind copper in both oxidation states, Cu²⁺ and Cu⁺, with varying affinities. oup.comnih.govbiorxiv.org Studies evaluating peptides with His-to-Ala substitutions in the N-terminal region have identified adjacent histidine residues as critical anchors for copper(I) (Cu⁺) binding. nih.gov The efficacy of these peptides correlated with the presence of an intact bis-His site and their affinity for Cu(I). nih.gov

The binding affinities of this compound for metal ions are relatively low, reaching nanomolar dissociation constants with Cu(II) and Zn(II), suggesting that these metals can bind to this compound motifs under physiological conditions in saliva. mdpi.com The specificity and strength of metal binding are crucial, as the loss of specificity and conformational destabilization of copper and zinc sites can be associated with a decrease in antimicrobial activity. mdpi.com

Research findings highlight the differential effects of metal binding on this compound activity:

Copper Binding: Co-treatment of this compound with copper has been shown to improve its antifungal activity against C. albicans, decreasing the EC₅₀ value significantly. mdpi.comoup.comnih.govoup.com Copper binding facilitates the hyperaccumulation of copper within fungal cells and direct peptide-Cu interactions intracellularly, contributing to enhanced fungicidal activity. oup.comoup.comduke.eduresearchgate.net This interaction can lead to the generation of reactive oxygen species, damaging cellular components. mdpi.comresearchgate.netoup.com

Zinc Binding: The effect of zinc binding on this compound activity appears more complex and, at times, contradictory in the literature. biorxiv.org Some studies suggest that zinc binding can enhance the killing activity of this compound and its derivatives, potentially by inducing dimerization and promoting membrane disruption through pore formation. mdpi.comnih.gov Conversely, other research indicates that zinc binding can inhibit this compound's antifungal activity and cellular uptake in C. albicans, suggesting a potential regulatory role for zinc in this compound function. biorxiv.orgacs.org The concentration of zinc in the environment appears to play a dynamic role in modulating this compound activity. biorxiv.org

Iron Binding: While this compound can bind iron, this interaction has been shown to decrease its candidacidal activity. mdpi.comnih.gov Increased iron concentration inversely correlates with the peptide's antimicrobial effectiveness, potentially due to reduced binding of the iron-bound this compound to C. albicans cells. nih.gov

The specific amino acid residues and metal-binding motifs within this compound are therefore critical determinants of its interaction with metal ions, which in turn significantly modulate its structural conformation and antimicrobial efficacy through various mechanisms, including ROS generation, membrane interactions, and interference with cellular metal homeostasis. mdpi.comnih.govresearchgate.netmdpi.comoup.comnih.govacs.org

| Metal Ion | Binding Motif(s) Involved | Key Amino Acid Residues Involved | Effect on Antifungal Activity | Proposed Mechanism(s) |

| Copper | ATCUN (N-terminus), Bis-His (H7/H8, H18/H19) | Asp1, Ser2, His3, His7, His8, His18, His19 | Generally enhances activity; decreases EC₅₀. mdpi.comoup.comnih.govoup.com | ROS generation, facilitates intracellular copper hyperaccumulation, direct intracellular interaction. mdpi.comresearchgate.netoup.comoup.comduke.eduresearchgate.net |

| Zinc | HEXXH (C-terminus), (H)AKRHH (N-terminus) | His15, potentially His4, His5, His12 | Varied effects; can enhance activity (membrane disruption) or inhibit activity (uptake). mdpi.combiorxiv.orgnih.govacs.org | Induces conformational changes, promotes dimerization/aggregation, catalyzes vesicle fusion, potentially forms pores, inhibits cellular uptake. nih.govasm.orgmdpi.comacs.orgbiorxiv.orgnih.govacs.org |

| Nickel | ATCUN (N-terminus) | Asp1, Ser2, His3 | Binds to motif. nih.govasm.org | Less extensively studied compared to Cu and Zn in the context of this compound antifungal activity. |

| Iron | Multiple histidine residues | Histidine residues | Decreases activity. mdpi.comnih.gov | Reduced binding to fungal cells, potential interference with cellular iron metabolism. nih.gov |

Structural Biology and Peptide Engineering for Enhanced Functionality

Structural Characteristics and Functional Domains

Histatin 5 is a linear, cationic peptide composed of 24 amino acid residues. Its biological activity is intricately linked to its specific amino acid sequence and the resulting structural properties.

Primary Sequence Analysis and Key Residues

The primary amino acid sequence of this compound is DSHAKRHHGYKRKFHEKHHSHRGY. This sequence is notable for its high content of basic amino acids, including seven histidines, four lysines, and three arginines, contributing to a net positive charge at physiological pH. mdpi.comacs.org Mutational analyses have been instrumental in identifying specific residues critical for the candidacidal activity of Hst 5. For instance, Lys13 and Arg12 have been identified as important residues. mdpi.comnih.gov The replacement of Lys13 with Threonine (Lys-13→Thr) or Glutamic acid (Lys-13→Glu) significantly reduced the effectiveness of recombinant Hst 5 in killing C. albicans, highlighting the critical role of Lys13. nih.govresearchgate.net Similarly, Arg22 has also been indicated as crucial for cidal activity. nih.govresearchgate.net In contrast, studies involving substitutions at Arg12, Lys17, His19, and His21 suggested these residues might not be as functionally important for candidacidal activity under certain experimental conditions. nih.gov

Identification of Functional Domains

The antimicrobial activity of this compound is concentrated within specific regions of its sequence. The C-terminal region, specifically amino acid residues located in positions 11 to 24, is considered a functional domain. mdpi.commdpi.com This 14-residue fragment is sometimes referred to as dh-5. mdpi.comcore.ac.uk Further studies have shown that a minimum of 12 amino acid residues at the C terminus are required for fungal cell killing. asm.orgnih.gov P-113, a 12-amino-acid fragment corresponding to residues 4-15 or 4-16 of Hst 5, has been identified as the smallest fragment that retains anticandidal activity comparable to the full-length peptide. mdpi.comnih.govasm.orgmdpi.comnih.gov The sequence of P-113 is AKRHHGYKRKFH. nih.govmdpi.com

Conformational Flexibility and Induced Structural Changes

In aqueous solutions, this compound is characterized by a random or largely disordered secondary structure. mdpi.comnih.govresearchgate.netfrontiersin.orgcore.ac.uk However, its conformation can change upon interaction with specific environments or ligands. In non-aqueous solvents like trifluoroethanol (TFE) or membrane-mimetic solutions such as dimethyl sulfoxide (B87167) (DMSO)-water or lipid vesicles, Hst 5 can adopt α-helical structures. acs.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.gov This ability to undergo conditional folding upon interaction with target ligands or specific solvent conditions is a remarkable feature. researchgate.net Metal ions, such as zinc and copper, can also induce structural changes in Hst 5. researchgate.netcore.ac.uk Zinc binding, in particular, has been shown to induce a conformational change leading to the stabilization of an α-helical secondary structure in the presence of negatively charged vesicles. acs.org This specific action of zinc ions is attributed to the presence of a HEXXH consensus sequence, a recognized zinc-binding motif, located in the C-terminal functional domain of Hst 5. acs.org While α-helical transitions have been observed and initially thought to be important for its mode of action, studies with variants having reduced helical propensity suggest that a direct correlation between helical content and antifungal activity is not always present. mdpi.comcore.ac.uknih.gov

Strategies for Peptide Modification and Analogue Development

To enhance the antifungal potential of this compound and address limitations such as proteolytic degradation, various strategies involving peptide modification and analogue development have been explored. mdpi.commdpi.com

Rational Amino Acid Substitutions

Rational amino acid substitutions have been employed to create Hst 5 variants with improved properties. Replacing lysine (B10760008) residues with arginine or leucine (B10760876) has been investigated to reduce susceptibility to cleavage by C. albicans secreted aspartic proteases (Saps). nih.gov Studies have shown that modifications like K17R and K17L resulted in significantly more intact peptide after incubation with Saps compared to native Hst 5, suggesting that Saps prefer lysine at position 17 for cleavage. nih.gov These modifications did not diminish antifungal activity and, in some cases, the modified peptides retained significantly more activity after Sap treatment. nih.gov Other substitutions, such as K11R, also showed improved retention of antifungal activity after Sap treatment. nih.gov While some substitutions like Arg-12→Ile, Arg-12→Ile/Lys-17→Asp, Arg-12→Lys/His-21→Leu, and His-19→Pro/His-21→Arg did not significantly alter candidacidal activity, others like Lys-13→Thr and Lys-13→Glu led to significantly less effective variants. nih.govresearchgate.net

Synthesis of Active Fragments

The synthesis of active fragments of this compound has been a significant area of research, aiming to identify smaller peptides that retain or even surpass the activity of the full-length peptide while potentially offering advantages such as reduced cost of synthesis and increased stability. P-113, the 12-amino-acid fragment (AKRHHGYKRKFH), is a prime example, demonstrating potent anticandidal activity comparable to this compound. mdpi.comnih.govasm.orgmdpi.com Amidation of the C terminus of P-113 has been reported to increase its anticandidal activity approximately twofold. mdpi.comasm.orgresearchgate.net Due to its smaller size, P-113 has a reduced propensity for helical conformation compared to the parent Hst 5. mdpi.com The synthesis of P-113 and other fragments has been achieved through methods like solid phase peptide synthesis (SPPS). nih.govresearchgate.netresearchgate.net Research continues to explore even smaller peptides based on the functional domain of Hst 5, with some smaller peptides demonstrating greater antifungal action and slower degradation in saliva compared to Hst 5 and P-113. researchgate.net

Here is a table summarizing some of the discussed this compound variants and fragments:

| Peptide/Variant | Sequence (if specified) | Key Modifications | Reported Activity/Property | Source Indices |

| This compound (Hst 5) | DSHAKRHHGYKRKFHEKHHSHRGY | - | Potent antifungal activity | mdpi.comnih.govfrontiersin.org |

| C-terminal 11-24 (dh-5) | - | Functional domain | Antimicrobial activity concentrated here | mdpi.commdpi.comcore.ac.uk |

| P-113 | AKRHHGYKRKFH | Fragment (residues 4-15 or 4-16) | Retains comparable anticandidal activity to Hst 5; activity increased by C-terminal amidation; less helical propensity than Hst 5 | mdpi.comnih.govasm.orgmdpi.comnih.govmdpi.comresearchgate.net |

| 3P variant | - | Substitution of three residues with proline (E16P/H19P/H21P) | Reduced potential for helical conformation; shows antifungal potential comparable to Hst 5 | mdpi.comnih.gov |

| K11R variant | - | Lysine at position 11 replaced by Arginine | Retained significantly more antifungal activity after Sap treatment | nih.gov |

| K17R variant | - | Lysine at position 17 replaced by Arginine | Reduced proteolysis by Sap9 and Sap2; retained significantly more antifungal activity after Sap treatment | nih.gov |

| K17L variant | - | Lysine at position 17 replaced by Leucine | Reduced proteolysis by Sap9 and Sap2; retained significantly more antifungal activity after Sap treatment | nih.gov |

| Lys-13→Thr (m21) | - | Lysine at position 13 replaced by Threonine | Significantly less effective in killing C. albicans | nih.govresearchgate.net |

| Lys-13→Glu (m71) | - | Lysine at position 13 replaced by Glutamic acid | Significantly less effective in killing C. albicans | nih.govresearchgate.net |

| Lys-13→Glu and Arg-22→Gly (m68) | - | Substitutions at positions 13 and 22 | Significantly less potent than recombinant Hst 5 and m71 | nih.govresearchgate.net |

| Arg-12→Ile (m1) | - | Arginine at position 12 replaced by Isoleucine | Candidacidal activity comparable to recombinant Hst 5 | nih.govresearchgate.net |

| Arg-12→Ile and Lys-17→Asp (m2) | - | Substitutions at positions 12 and 17 | Candidacidal activity comparable to recombinant Hst 5 | nih.govresearchgate.net |

| Arg-12→Lys and His-21→Leu (m12) | - | Substitutions at positions 12 and 21 | Candidacidal activity comparable to recombinant Hst 5 | nih.govresearchgate.net |

| His-19→Pro and His-21→Arg (m70) | - | Substitutions at positions 19 and 21 | Candidacidal activity comparable to recombinant Hst 5 | nih.govresearchgate.net |

| P-113D | - | Synthetic D-amino acid analogue of P-113 | As active against C. albicans as the L-amino acid form | asm.orgresearchgate.net |

Development of Hybrid and Chimeric Peptides (e.g., this compound-Halocidin)

The creation of hybrid or chimeric peptides involves combining sequences from different peptides to leverage their distinct mechanisms of action and potentially achieve synergistic effects or improved properties. One such example is the development of hybrid peptides derived from this compound and Halocidin. nih.govsigmaaldrich.complos.org

This compound primarily exerts its candidacidal activity through cell wall binding, followed by translocation into the fungal cell and targeting intracellular components, leading to osmotic imbalance and oxidative stress. asm.orgplos.orgnih.gov In contrast, Halocidin, an antimicrobial peptide isolated from the tunicate Halocynthia aurantium, is known to attack the cell membrane of Candida species. sigmaaldrich.complos.orgwikipedia.org By conjugating sequences from both this compound and Halocidin, researchers aimed to design peptides with enhanced and potentially dual mechanisms of action. sigmaaldrich.complos.org

Studies have designed and synthesized several hybrid peptides by conjugating this compound and Halocidin sequences. sigmaaldrich.complos.orgresearchgate.net A comparative analysis of these hybrid peptides evaluated their antifungal activity, salt tolerance, cell wall glucan binding, cytotoxicity, and ability to generate reactive oxygen species (ROS). sigmaaldrich.complos.org Among the tested hybrid peptides, some demonstrated stronger activity against various Candida strains compared to the parent peptides. For instance, hybrid peptides such as di-PH2, di-WP2, and HHP1 showed potent activity against tested Candida strains with low minimum inhibitory concentration (MIC) values. sigmaaldrich.complos.org

Research findings indicate that the mechanism of action of these hybrid peptides can vary. Confocal fluorescence microscopy studies revealed that some hybrid peptides, like di-PH2 and HHP1, were translocated into the cytoplasm of C. albicans cells, similar to native this compound. sigmaaldrich.complos.org Other hybrids, such as di-WP2, accumulated on the surface of C. albicans cells, suggesting a membrane-targeting mechanism akin to Halocidin. sigmaaldrich.complos.org These findings highlight the potential of hybrid peptides to combine the intracellular targeting of this compound with the membrane-disrupting activity of Halocidin, leading to improved antifungal efficacy. sigmaaldrich.complos.org

Detailed research findings on the anti-Candida activities of some hybrid peptides are presented in the table below, showing their MIC values against Candida albicans strains. nih.gov

| Peptide Type | Peptide Name | MIC Range (µg/mL) against C. albicans strains |

| Hybrid | di-PH2 | 1-2 sigmaaldrich.complos.orgnih.gov |

| Hybrid | di-WP2 | 2-4 sigmaaldrich.complos.org |

| Hybrid | HHP1 | 2-4 sigmaaldrich.complos.org |

| Control | This compound | Higher than hybrids nih.gov |

This data suggests that specific this compound-Halocidin hybrid peptides exhibit enhanced antifungal activity compared to native this compound. nih.gov

Conjugation with Biologically Active Molecules (e.g., Spermidine)

Another strategy to enhance the functionality of this compound is its conjugation with biologically active molecules. This approach can improve cellular uptake, increase stability, or provide synergistic activity. Conjugation with polyamines, such as spermidine (B129725), has shown promising results in enhancing the fungicidal activity of this compound. nih.govnih.govnih.gov

Spermidine is a polyamine that plays various metabolic roles in organisms. wikipedia.org C. albicans utilizes polyamine transporters for the uptake of polyamines, and research has shown that this compound also uses these transporters for internalization into fungal cells. nih.govasm.orgnih.gov Based on this understanding, researchers hypothesized that conjugating this compound, or its active fragments, with spermidine could enhance its uptake and consequently its fungicidal activity. nih.govnih.govnih.gov

Studies have focused on conjugating spermidine to the active fragment of this compound, specifically Hst 54–15, which retains significant candidacidal activity and is smaller, facilitating chemical synthesis. nih.gov Both N-terminal and C-terminal conjugates of Hst 54–15 with spermidine were synthesized and evaluated. nih.govnih.gov

Research findings indicate that the Hst 54–15-spermidine conjugate (with spermidine linked to the C-terminus) demonstrated significantly higher candidacidal activity in vitro and in vivo compared to native this compound. nih.govnih.gov This enhanced activity was observed against C. albicans and Candida glabrata in both planktonic and biofilm growth forms. nih.gov The conjugate also retained high activity in biological fluids like serum and saliva. nih.govnih.gov

Detailed research findings on the candidacidal activity of Hst 54–15-spermidine conjugate in whole saliva are presented in the table below, comparing it to native this compound. nih.gov

| Peptide / Conjugate | Concentration (µM) | Temperature (°C) | Candidacidal Activity (% killing) |

| This compound | 31 | 30 | 21% ± 0.84% nih.gov |

| This compound | 31 | 37 | 13% ± 2.1% nih.gov |

| Hst 54–15-Spermidine | 31 | 30 | 67% ± 3.8% nih.gov |

| Hst 54–15-Spermidine | 31 | 37 | 62% ± 0.7% nih.gov |

The data shows a marked increase in candidacidal activity for the Hst 54–15-spermidine conjugate compared to this compound in whole saliva at both 30°C and 37°C. nih.gov This enhanced activity is attributed, at least in part, to an accelerated rate of uptake by C. albicans cells, potentially because the conjugate structure is a more favorable substrate for fungal polyamine transporters. nih.govnih.gov Structural characterization studies using techniques like molecular dynamics simulations and small-angle X-ray scattering suggest that the Hst 54–15-spermidine conjugate adopts extended conformations, which may make the spermidine molecule more accessible for recognition by these transporters. nih.gov

Furthermore, spermidine conjugation has also been shown to improve the bactericidal activity of this compound against certain ESKAPE pathogens, including Enterococcus faecium, Enterobacter cloacae, and Acinetobacter baumannii. frontiersin.org

Factors Influencing Histatin 5 Activity and Stability in Biological Environments

Proteolytic Degradation by Host and Microbial Enzymes

Proteolytic cleavage is a primary challenge to the sustained activity of Histatin 5 in the oral cavity. Both host-derived salivary proteases and enzymes secreted by oral microorganisms, such as C. albicans, can degrade the peptide. mdpi.comnih.govnih.govasm.orgnih.govbiorxiv.orguni-freiburg.deresearchgate.net This degradation can lead to a reduction or complete loss of its antifungal properties. mdpi.commdpi.com

Susceptibility to Salivary Proteases

Upon secretion into the oral cavity, this compound undergoes proteolytic processing by native enzymes present in saliva. mdpi.comnih.govnih.govasm.orgnih.govuni-freiburg.deresearchgate.net Studies have shown that this compound is quickly degraded by salivary proteases, with trypsin and chymotrypsin (B1334515) appearing to be major enzymes responsible for this process. bu.edu This degradation contributes to the lower observed activity of Hst 5 in vivo compared to in vitro studies. mdpi.com For instance, after incubation with whole saliva for just one hour, no intact Hst 5 was recovered in one study. asm.org

Cleavage by Microbial Secreted Aspartic Proteases (Saps from C. albicans)

Candida albicans, a primary target of this compound, produces a family of ten secreted aspartic proteases (Saps) that act as virulence factors. nih.govplos.orgnih.govbibliotekanauki.plresearchgate.netuniprot.orguniprot.orgjapsonline.com These Saps can cleave and inactivate this compound, representing a mechanism by which C. albicans can evade the host's innate immune response. nih.govplos.orgbibliotekanauki.pl Specific Saps, including Sap1, Sap2, Sap3, Sap4, Sap7, Sap8, and Sap9, have been shown to degrade this compound over a broad pH range. bibliotekanauki.pl Sap2 and Sap9 are particularly effective at cleaving Hst 5. nih.govplos.orgbibliotekanauki.pl Cleavage often occurs at lysine (B10760008) residues within the Hst 5 sequence. nih.govnih.gov For example, cleavage by Saps has been shown to occur first between residues K17 and H18 of Hst 5. mdpi.comnih.gov This proteolytic action by C. albicans Saps contributes significantly to the loss of Hst 5's anticandidal potency. plos.orgbibliotekanauki.pl

Impact of Peptide Modifications on Proteolytic Resistance

To overcome the issue of proteolytic degradation, modifications to the this compound peptide sequence have been explored. mdpi.comnih.gov Single-residue substitutions can significantly impact the peptide's resistance to proteolysis by Saps and its antifungal activity. nih.govnih.gov For example, the substitution of lysine at position 17 with arginine (K17R) has been shown to increase resistance to proteolysis by Sap9 and Sap2, as well as by whole C. albicans cells and culture supernatant, without reducing antifungal activity. nih.govnih.govhtw-dresden.de Similarly, the K17L modification also led to significant resistance to degradation by Sap9 and Sap2. htw-dresden.de Combining beneficial modifications, such as K11R and K17R, can result in a peptide with improved proteolytic resistance and antifungal activity. nih.govnih.govresearchgate.net Reducing the size of the peptide while retaining the functional domain has also been investigated as a strategy to prevent protease attack. mdpi.commdpi.com Smaller fragments, such as those derived from modified Hst 5, have shown reduced degradation in whole saliva while preserving antifungal action. researchgate.net

Here is a table illustrating the effect of some peptide modifications on proteolytic resistance:

| Modification | Effect on Proteolytic Resistance (vs. native Hst 5) | Against | Source |

| K17R | Increased resistance | Sap9, Sap2, C. albicans cells/supernatant | nih.govnih.gov |

| K17L | Increased resistance | Sap9, Sap2 | htw-dresden.de |

| K11R-K17R | Improved resistance | Not specified (combination of effects) | nih.govnih.gov |

| Smaller fragments (e.g., 8WH5, 7WH5, 6WH5) | Less affected | Salivary proteases (in whole saliva) | mdpi.comresearchgate.net |

Environmental Modulators in Biological Fluids

Beyond proteolytic degradation, the activity of this compound in biological fluids like saliva is influenced by the surrounding environmental conditions, including ionic strength and the presence of other salivary components. mdpi.commdpi.comnih.govasm.orgnih.govbu.edu

Influence of Ionic Strength

The ionic strength of the environment plays a role in the activity of cationic antimicrobial peptides like this compound. acs.orgacs.org High salt levels, characteristic of saliva (ranging from 30 mM to 100 mM), can reduce microbial binding, potentially interfering with the electrostatic interaction between the positively charged peptide and the negatively charged microbial cell surface. mdpi.comacs.orgacs.org Studies have shown that the antimicrobial activity of Hst 5 against C. albicans and P. aeruginosa can disappear when tested in artificial saliva buffer with high ionic strength. acs.org This suggests that the ionic composition of saliva can negatively impact Hst 5's ability to bind to and subsequently kill target microorganisms. acs.org

Interactions with Other Salivary Components (e.g., proteins, salts)

Saliva is a complex biological fluid containing various proteins, salts, and metals that can interact with this compound and modulate its activity. mdpi.commdpi.comasm.orgasm.orgnih.gov Interactions with salivary salts and metals can lead to a phenomenon described as "masking," which contributes to the reduced antifungal activity of Hst 5 in whole saliva compared to in vitro. asm.org For instance, calcium ions, present at physiological concentrations in saliva, have been shown to be a major inhibitor of Hst 5's antifungal activity against C. albicans. mdpi.com Calcium appears to inhibit the binding between Hst 5 and C. albicans. mdpi.com Studies have demonstrated that in the presence of calcium, fungal cell death is significantly reduced, and the efflux of ATP, a mechanism of Hst 5 action, is interrupted. mdpi.com this compound has also been shown to bind to various metals in saliva, including zinc, copper, and nickel. asm.orgnih.govresearchgate.net While zinc binding has shown varied effects, iron binding to Hst 5 has been observed to decrease its candidacidal ability and affect its proteolytic stability. nih.govresearchgate.net Binding assays indicated that the reduced killing activity in the presence of iron was likely due to decreased binding of the iron-bound Hst 5 to C. albicans cells. nih.gov The dynamic turnover of salivary proteins is another process that can influence Hst 5 activity in the oral cavity. asm.org

| Salivary Component | Effect on this compound Activity/Stability | Source |

| Salivary Proteases (e.g., trypsin, chymotrypsin) | Degradation, reduced activity | mdpi.commdpi.comnih.govnih.govasm.orgnih.govuni-freiburg.deresearchgate.netbu.edu |

| C. albicans Secreted Aspartic Proteases (Saps) | Cleavage, inactivation | mdpi.comnih.govplos.orgbiorxiv.orgresearchgate.netnih.govbibliotekanauki.pl |

| High Ionic Strength (salts) | Reduced microbial binding, decreased activity | mdpi.comacs.orgacs.org |

| Calcium (Ca²⁺) | Inhibition of antifungal activity and binding to C. albicans | mdpi.com |

| Iron (Fe) | Decreased candidacidal ability, affects proteolytic stability | nih.gov |

| Zinc (Zn²⁺) | Varied effects, implicated in metal binding | asm.orgnih.govresearchgate.netresearchgate.netbiorxiv.org |

| Other Salivary Proteins | Potential interactions and masking effects | mdpi.commdpi.comasm.orgasm.orgnih.gov |

Immunomodulatory and Host Protective Functions Beyond Direct Antimicrobial Action

Modulation of Inflammatory Responses

Histatin 5 has been shown to modulate inflammatory responses, which is crucial for maintaining oral and ocular surface homeostasis. uic.edunih.govaideepmed.com This involves suppressing the production of pro-inflammatory cytokines, attenuating chemokine expression, and regulating Toll-Like Receptor (TLR) signaling pathways. aideepmed.comarvojournals.orgsemanticscholar.org

Suppression of Pro-Inflammatory Cytokine Production (IL-6, IL-8, TNF-α)

Research indicates that this compound can suppress the induction of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govaideepmed.comnih.gov For instance, synthetic this compound suppressed IL-6 and IL-8 induction in human gingival fibroblast cells stimulated by Porphyromonas gingivalis outer-membrane protein. nih.govnih.gov This suppressive effect was more pronounced when this compound was incubated with the outer-membrane protein before its addition to cell cultures. nih.gov In human corneal epithelial cells, this compound treatment mitigated inflammatory cytokine production induced by hyperosmolar conditions, which are associated with dry eye disease. uic.edu Studies using dendritic cells have also shown that this compound can attenuate TNF-α responses induced by P. gingivalis hemagglutinin B (HagB). aideepmed.com

Here is a summary of research findings on this compound's effect on pro-inflammatory cytokines:

| Target Cells | Stimulus | Cytokines Suppressed | Reference |

| Human Gingival Fibroblasts | P. gingivalis outer-membrane protein | IL-6, IL-8 | nih.govnih.gov |

| Human Corneal Epithelial Cells | Hyperosmolar conditions | Inflammatory cytokines (including IL-6, IL-8, TNF-α) | uic.eduarvojournals.org |

| Human Myeloid Dendritic Cells | P. gingivalis Hemagglutinin B (HagB) | TNF-α | aideepmed.com |

| Oral Epithelial Cells (with Zn) | C. albicans | IL-1β, IL-8 (global suppression), increased IL-10 | semanticscholar.org |

Attenuation of Chemokine Expression

This compound is capable of attenuating chemokine responses. nih.govaideepmed.com Studies have demonstrated that this compound attenuated HagB-induced CCL3/MIP-1α and CCL4/MIP-1β responses in human myeloid dendritic cells. aideepmed.com This attenuation of chemokine expression may contribute to controlling inflammation, particularly in the oral cavity. aideepmed.com

Regulation of Toll-Like Receptor (TLR) Signaling Pathways

This compound has been shown to modulate TLR signaling pathways. arvojournals.org In human corneal epithelial cells, hyperosmolar conditions induced TLR2 and TLR7 expression, and co-treatment with this compound inhibited this TLR signaling. arvojournals.org The activation of NF-κB, a key transcription factor in TLR signaling pathways that leads to the expression of pro-inflammatory mediators, was also reduced in response to this compound. uic.eduarvojournals.orgcellsignal.comfrontiersin.org This suggests that this compound can reduce innate immune inflammation by influencing TLR signaling. arvojournals.org

Role in Epithelial Health and Tissue Integrity

This compound contributes to maintaining epithelial health and tissue integrity through various mechanisms, including protecting cell viability and preventing apoptosis, and its involvement in the formation of the salivary pellicle. uic.edufrontiersin.orgarvojournals.orgunesp.brnih.gov

Protection of Epithelial Cell Viability and Apoptosis Prevention

This compound has demonstrated a protective effect on epithelial cell viability and can prevent apoptosis. uic.eduarvojournals.orgunesp.brnih.gov In human corneal epithelial cells, this compound abrogated cell death induced by hyperosmolar conditions and inhibited apoptosis stimulated by such conditions. uic.eduarvojournals.org This was evidenced by the inhibition of the cleavage of active caspase-3 and PARP-1, key markers of apoptosis. arvojournals.org Quantification of caspase-3 activity showed significant inhibition after co-treatment with this compound compared to hyperosmolar treatment alone. arvojournals.org this compound also influenced MAPK signaling pathways, inhibiting the phosphorylation of p38 and JNK1/2 while activating pro-survival proteins like AKT and MAPK-ERK1/2 in these cells. uic.eduarvojournals.org Furthermore, studies using reconstructed human oral epithelial tissues showed that pre-incubation with this compound led to a lower rate of epithelial cell apoptosis when exposed to C. albicans. frontiersin.orgunesp.brnih.gov

Involvement in Salivary Pellicle Formation and Mucosal Surface Protection

This compound is one of the salivary components that may be involved in the formation of the mucosal pellicle, a protein layer that protects oral surfaces. frontiersin.orgunesp.brfrontiersin.org This saliva-derived protein pellicle can provide protection against microbial colonization and invasion on oral epithelial cells. unesp.brfrontiersin.org this compound, when adsorbed as a protein integument on surfaces like hydroxyapatite, effectively inhibits C. albicans colonization. frontiersin.orgunesp.br Studies using reconstructed human oral epithelial tissues demonstrated that coating the tissues with this compound was able to reduce C. albicans colonization on the epithelial cell surfaces and protect the basal cell layers from undergoing apoptosis. frontiersin.orgunesp.brnih.gov This suggests a role for this compound in the protective function of the mucosal pellicle against pathogenic microorganisms. frontiersin.orgfrontiersin.org

Potential in Ocular Surface Health (e.g., Dry Eye Disease)

Dry eye disease is a complex disorder characterized by tear film instability, increased tear film osmolarity, inflammation of the ocular surface, and damage to the corneal and conjunctival epithelium. uic.eduuic.edu this compound (Hst5) has been investigated for its ability to ameliorate DED symptoms and address underlying pathological processes in relevant in vivo and in vitro models. uic.eduuic.edu

Studies utilizing a scopolamine (B1681570) and desiccating stress (SDS) induced dry eye model in mice have demonstrated the potential therapeutic effects of topical this compound treatment. uic.edunih.govresearchgate.net In this model, Hst5 treatment significantly improved several clinical parameters associated with DED. nih.govresearchgate.net These improvements included a reduction in corneal epithelial permeability, which is indicative of a stronger epithelial barrier function. nih.govresearchgate.netnih.gov Furthermore, Hst5 treatment helped to preserve conjunctival epithelial goblet cell density, preventing the loss of these mucin-producing cells that are crucial for maintaining a stable tear film. nih.govresearchgate.netnih.gov The peptide also suppressed the infiltration of CD45+ immune cells into the conjunctiva, suggesting an anti-inflammatory effect. nih.govresearchgate.netnih.gov Importantly, this compound treatment inhibited epithelial cell apoptosis in the conjunctiva, protecting the ocular surface from cell death induced by desiccating stress. uic.edunih.govresearchgate.netnih.gov

In vitro studies using human corneal epithelial (HCE) cells have provided insights into the mechanisms underlying this compound's protective effects on the ocular surface. uic.eduuic.edu Hyperosmolarity, a key factor in DED pathophysiology, can induce apoptosis in HCE cells. arvojournals.org Research has shown that this compound can reduce apoptosis induced by hyperosmolar conditions in these cells. arvojournals.org This protective effect is associated with the inhibition of the activation of pro-apoptotic mediators such as caspase-3 and PARP-1. arvojournals.org Additionally, this compound treatment modulated signaling pathways involved in inflammation and cell survival. uic.eduuic.edu It inhibited the phosphorylation of inflammatory mitogen-activated protein kinases (MAPK) like p38 and JNK1/2, while activating pro-survival proteins such as AKT and MAPK-ERK1/2 in HCE cells exposed to hyperosmolar stress. uic.eduarvojournals.org This suggests that this compound may exert its beneficial effects by promoting cell survival and mitigating inflammatory signaling cascades in the ocular epithelium. uic.eduuic.edu

Beyond its anti-apoptotic and anti-inflammatory effects, this compound has also demonstrated pro-epithelial wound healing capabilities on the ocular surface. In vitro studies using HCE cells and human corneal limbal epithelial (HCLE) cells have shown that this compound enhances cellular migration and promotes cellular spreading, contributing to faster scratch closure in wound healing assays. frontiersin.orgnih.gov This pro-migratory effect is thought to involve the phosphorylated ERK1/2 pathway. frontiersin.org In vivo studies in murine models of corneal epithelial injury have corroborated these findings, demonstrating that topical application of this compound can promote corneal wound healing. arvojournals.orgarvojournals.org

Collectively, these research findings suggest that this compound holds potential as a therapeutic agent for dry eye disease and other ocular surface disorders. uic.eduuic.edunih.gov Its multifaceted actions, including protecting epithelial barrier function, preserving goblet cells, reducing inflammation, inhibiting apoptosis, and promoting wound healing, target several key pathological features of DED. uic.eduuic.edunih.govnih.gov

Data from research findings can be summarized in the following table:

| Study Model | Treatment | Key Findings | Source |

| Murine SDS Dry Eye Model | Topical this compound | Reduced corneal epithelial permeability. nih.govresearchgate.netnih.gov Prevented conjunctival epithelial goblet cell loss. nih.govresearchgate.netnih.gov Decreased conjunctival CD45+ immune cell infiltration. nih.govresearchgate.netnih.gov Reduced conjunctival epithelial cell apoptosis. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Human Corneal Epithelial Cells (in vitro, hyperosmolar stress) | This compound | Reduced apoptosis. arvojournals.org Inhibited caspase-3 and PARP-1 activation. arvojournals.org Inhibited p38 and JNK1/2 phosphorylation. arvojournals.org Activated AKT and ERK1/2. arvojournals.org | uic.eduarvojournals.org |

| Human Corneal/Limbal Epithelial Cells (in vitro, scratch assay) | This compound | Enhanced cellular migration. frontiersin.orgnih.gov Promoted cellular spreading. frontiersin.orgnih.gov Faster scratch closure. frontiersin.org Involved ERK1/2 pathway. frontiersin.org | frontiersin.orgnih.gov |

| Murine Corneal Injury Model | Topical this compound | Promoted corneal wound healing. arvojournals.orgarvojournals.org | arvojournals.orgarvojournals.org |

Advanced Research Methodologies and Translational Considerations

In Vitro Experimental Models for Mechanism Elucidation

In vitro models are essential for dissecting the precise mechanisms by which Histatin 5 exerts its effects. These controlled environments allow researchers to investigate peptide-microbe interactions, effects on host cells, and the biochemical and biophysical properties of this compound.

Microbiological Assays (MIC Determination, Time-Kill Assays, Growth Inhibition Studies)